Cas no 1192-20-7 (3-aminooxolan-2-one)

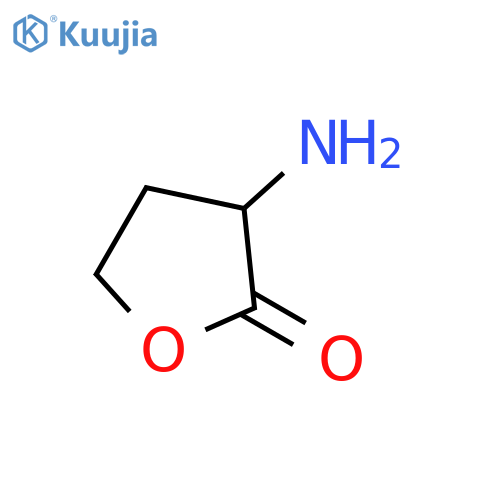

3-aminooxolan-2-one structure

商品名:3-aminooxolan-2-one

3-aminooxolan-2-one 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Furanone,3-aminodihydro-(8CI,9CI)

- Dihydro-3-amino-2-(3H)-furanone

- PALMITOLEYL HOMOSERINE LACTONE

- homoserine lactone

- 3-aminooxolan-2-one

- 3-aminodihydrofuran-2(3H)-one

- 2-Aminobutan-4-olide

- 3-Aminodihydro-2(3H)-furanone

- 2(3H)-furanone, 3-aminodihydro-

- (S)-(-)-alpha-amino-gamma-butyrolactone hydroiodide

- HSL

- 3-amino-3,4,5-trihydrofuran-2-one

- (S)-3-aminodihydrofuran-2(3H)-one

- Alpha-amino-gamma-butyrolactone

- L-Homoserine Lactone, Hydrochloride

- Honoserine lactone

- HSLs

- a-aminobutyrolactone

- PubChem6982

- D-Homocysteine Lactone

- H-L-Hse-lact

- .alpha.-Amino-.gamma.-butyrolactone

- AKOS001052933

- Dihydro-3-amino-2-(3H)-furanone, AldrichCPR

- 3-Amino-dihydro-furan-2-one

- 171736-85-9

- NS00080469

- 1192-20-7

- AKOS016048356

- SB17859

- AB00443757-02

- 3-amino-4,5-dihydrofuran-2(3H)-one

- BS-12712

- DTXSID00862589

- SCHEMBL79466

- L-3-Aminodihydro-2(3H)-furanone

- 2-amino-gamma-butyrolactone

- 2(3H)-Furanone, 3-aminodihydro

- EN300-34107

- (+/-)-alpha-amino-gamma-butyrolactone

- CS-W011318

- 3-amino-tetrahydro-furan-2-one

- AR-527/43171946

- CHEBI:17289

- C02926

- A1E5393C-EBE8-4E1E-915F-C6D163DB2CFA

- Dihydro-3-amino-2-(3H)-furanone 3-Aminooxolan-2-one

- DB-008939

- DB-269151

- STL374061

- BBL027998

-

- MDL: MFCD00044567

- インチ: 1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2

- InChIKey: QJPWUUJVYOJNMH-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])(C([H])([H])C1([H])[H])N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 337.26200

- どういたいしつりょう: 101.047678466 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 91.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- 互変異性体の数: 4

- トポロジー分子極性表面積: 52.3

- ぶんしりょう: 101.10

じっけんとくせい

- PSA: 55.40000

- LogP: 5.06630

3-aminooxolan-2-one セキュリティ情報

3-aminooxolan-2-one 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-aminooxolan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34107-0.1g |

3-aminooxolan-2-one |

1192-20-7 | 0.1g |

$19.0 | 2023-09-03 | ||

| Enamine | EN300-34107-1.0g |

3-aminooxolan-2-one |

1192-20-7 | 1g |

$46.0 | 2023-06-08 | ||

| Chemenu | CM363009-100mg |

3-aminodihydrofuran-2(3H)-one |

1192-20-7 | 95%+ | 100mg |

$189 | 2023-01-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D922800-25mg |

Dihydro-3-amino-2-(3H)-furanone 3-Aminooxolan-2-one |

1192-20-7 | 25mg |

¥1,043.10 | 2022-01-11 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32719-0.25g |

3-aminooxolan-2-one |

1192-20-7 | 97% | 0.25g |

2007.00 | 2021-06-01 | |

| Chemenu | CM363009-1g |

3-aminodihydrofuran-2(3H)-one |

1192-20-7 | 95%+ | 1g |

$630 | 2023-01-03 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32719-1g |

3-aminooxolan-2-one |

1192-20-7 | 97% | 1g |

4013.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32719-5g |

3-aminooxolan-2-one |

1192-20-7 | 97% | 5g |

12039.00 | 2021-06-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7111-1-100 G |

3-aminooxolan-2-one |

1192-20-7 | 97% | 100g |

¥ 2,428.00 | 2021-05-07 | |

| TRC | A629418-100mg |

3-Aminooxolan-2-one |

1192-20-7 | 100mg |

$ 250.00 | 2022-06-07 |

3-aminooxolan-2-one 関連文献

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

1192-20-7 (3-aminooxolan-2-one) 関連製品

- 21860-85-5(Aspartic acid, 1-ethylester)

- 43101-48-0(Aspartic Acid Diethyl Ester Hydrogen Chloride)

- 764724-38-1(ethyl 2-amino-4-hydroxybutanoate)

- 13552-87-9(L-Aspartic acid,1,4-diethyl ester)

- 1492-23-5(O-Succinyl-L-homoserine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1192-20-7)3-aminooxolan-2-one

清らかである:99%

はかる:1g

価格 ($):433.0